molecular formula C30H48O4 B566179 (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate CAS No. 69425-75-8

(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate

Cat. No.: B566179
CAS No.: 69425-75-8
M. Wt: 472.71
InChI Key: MPBPFMYKSVXXKU-KDERHSRRSA-N
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Description

(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate is a complex organic compound belonging to the class of ergostane steroids. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and an acetate group. It is derived from ergosterol, a sterol found in fungi and some plants. The compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate typically involves multiple steps starting from ergosterol. The process includes:

    Oxidation: Ergosterol is first oxidized to introduce hydroxyl groups at specific positions.

    Acetylation: The hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the double bonds and hydroxyl groups.

    Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

(3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex steroids and as a model compound for studying steroid chemistry.

    Biology: The compound is studied for its potential biological activities, including antifungal and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of pharmaceuticals and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in steroid metabolism and signaling.

    Pathways: It modulates pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ergosterol: The parent compound from which (3β,22E,24ξ)-Ergosta-5,22-diene-3,24,25-triol 3-Acetate is derived.

    Cholesterol: A structurally similar sterol found in animals.

    Stigmasterol: A plant sterol with similar biological activities.

Uniqueness

This compound is unique due to its specific hydroxylation and acetylation pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

69425-75-8

Molecular Formula

C30H48O4

Molecular Weight

472.71

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C30H48O4/c1-19(12-17-30(7,33)27(3,4)32)24-10-11-25-23-9-8-21-18-22(34-20(2)31)13-15-28(21,5)26(23)14-16-29(24,25)6/h8,12,17,19,22-26,32-33H,9-11,13-16,18H2,1-7H3/b17-12+/t19-,22+,23+,24-,25+,26+,28+,29-,30?/m1/s1

InChI Key

MPBPFMYKSVXXKU-KDERHSRRSA-N

SMILES

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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